molecular formula C10H11N3O2S2 B13936740 Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13936740
M. Wt: 269.3 g/mol
InChI Key: TYVLVEJKSGHZEU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its combined thieno and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple pathways and its potential neuroprotective and anticancer activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

ethyl 5-amino-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H11N3O2S2/c1-3-15-9(14)7-6(11)5-4-12-10(16-2)13-8(5)17-7/h4H,3,11H2,1-2H3

InChI Key

TYVLVEJKSGHZEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2S1)SC)N

Origin of Product

United States

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